tert-butyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
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Overview
Description
tert-butyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of tert-butyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves several steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-butyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are typical for indole derivatives due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include palladium acetate for arylation reactions and methanesulfonic acid for Fischer indole synthesis . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has various scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. As an indole derivative, it can inhibit the chlorinating activity of myeloperoxidase, an enzyme involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
tert-butyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-3-indoleacetic acid: Another indole derivative with similar chemical properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H21NO3/c1-10-12(9-15(18)20-16(2,3)4)13-8-11(19-5)6-7-14(13)17-10/h6-8,17H,9H2,1-5H3 |
InChI Key |
NJASLAROWSIPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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